1-(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanaminehydrochloride
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Overview
Description
1-(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzothiopyran derivatives It is characterized by the presence of a methanamine group attached to the benzothiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Benzothiopyran Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiopyran ring. This can be achieved through various methods, including the use of sulfur-containing reagents and cyclization catalysts.
Introduction of the Methanamine Group: The methanamine group is introduced through nucleophilic substitution reactions. This step often requires the use of amine reagents and suitable solvents to facilitate the reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 1-(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiopyran ring or the methanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the parent compound.
Scientific Research Applications
1-(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydro-2H-1-benzothiopyran-4-yl)methanamine: This compound is structurally similar but differs in the position of the methanamine group.
2H-1-Benzothiopyran-4-amine, 6-bromo-3,4-dihydro-, 1,1-dioxide, hydrochloride: Another related compound with a bromine substituent and a different oxidation state.
Uniqueness
1-(3,4-dihydro-2H-1-benzothiopyran-8-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group at the 8-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2803861-17-6 |
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Molecular Formula |
C10H14ClNS |
Molecular Weight |
215.74 g/mol |
IUPAC Name |
3,4-dihydro-2H-thiochromen-8-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NS.ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;/h1,3-4H,2,5-7,11H2;1H |
InChI Key |
OWEFQWCEUUFRFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CN)SC1.Cl |
Origin of Product |
United States |
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